"Sodium hydroxy(oxo)silanolate" chemical properties
"Sodium hydroxy(oxo)silanolate" chemical properties
An In-Depth Technical Guide to the Chemical Properties of Sodium Hydroxy(oxo)silanolate
Abstract
Sodium hydroxy(oxo)silanolate, more commonly known as sodium silicate or "water glass," is an inorganic compound of significant industrial and scientific importance. This technical guide provides a comprehensive overview of its core chemical properties, designed for researchers, scientists, and professionals in drug development. The document delves into the compound's molecular structure, synthesis, physicochemical characteristics, and key reactivity pathways. By explaining the causality behind its behavior—from its high alkalinity to its role as a precursor in polymerization—this guide offers field-proven insights into its application, handling, and scientific potential.
Introduction and Nomenclature
Sodium hydroxy(oxo)silanolate is the sodium salt of a monosilicic acid anion. Its identity is often encompassed within the broader term "sodium silicate," which refers to a family of compounds with varying ratios of sodium oxide (Na₂O) to silicon dioxide (SiO₂).[1] The specific compound, HNaO₃Si, represents a fundamental monomeric unit within this chemical class.[1][2] Historically, sodium silicates have been produced since the 19th century, initially for use as adhesives and detergents.[1] Today, their applications have expanded into advanced materials science, catalysis, and potential biomedical uses, driven by the unique reactivity of the silanol functional group.[1][3]
| Identifier | Value |
| IUPAC Name | sodium;hydroxy-oxido-oxosilane[1][2] |
| CAS Number | 1344-09-8[1][3] |
| Molecular Formula | HNaO₃Si[1][2] |
| Molecular Weight | 100.081 g/mol [1][2] |
| Canonical SMILES | O[O-].[Na+][1][2] |
| Common Synonyms | Sodium silicate, Water glass, Sodium hydrogen silicate[1][2] |
Molecular Structure and Bonding
The chemical properties of sodium hydroxy(oxo)silanolate are a direct consequence of its molecular architecture. The compound is ionic, consisting of a sodium cation (Na⁺) and a hydroxy(oxo)silanolate anion ([SiO₂(OH)]⁻).[1]
At the core of the anion is a silicon atom with a tetrahedral geometry, consistent with sp³ hybridization.[1] This silicon center is covalently bonded to three oxygen atoms and one hydroxyl group. X-ray crystallographic studies of similar compounds show that the silicon-oxygen bond lengths are typically between 1.61 and 1.65 Å.[1] The most critical feature for its reactivity is the silanol group (Si-O-H) . This functional group is analogous to the hydroxyl group in alcohols but is significantly more acidic, making it prone to deprotonation and condensation reactions.[4] The presence of hydroxyl groups also facilitates the formation of extensive hydrogen-bonding networks, which stabilize the compound.[1]
Caption: Molecular structure of Sodium Hydroxy(oxo)silanolate.
Physicochemical Properties
Sodium hydroxy(oxo)silanolate is typically supplied as a viscous, slightly hazy or colorless aqueous solution.[1][5] Its physical and chemical properties are pivotal to its industrial and laboratory applications.
| Property | Value / Description |
| Appearance | Viscous, hazy, alkaline liquid (in aqueous solution)[1][3] |
| Solubility | Soluble in water; insoluble in alcohols and acids[6] |
| pH (1% Solution) | ~12.7, highly alkaline[6] |
| Stability | Stable in neutral and alkaline conditions; reacts in acidic media[1][3] |
| Density | ~2.33 g/mL at 25°C[5] |
| Melting Point | 1410°C (for the anhydrous solid)[5] |
The most notable property is the high alkalinity of its aqueous solutions. This is a result of the hydrolysis of the silicate anion, which consumes protons from water and releases hydroxide ions (OH⁻), establishing a high pH. This characteristic is fundamental to its role as a cleaning agent and detergent booster, where it helps to saponify fats and oils and buffer the cleaning medium at an effective pH.[7][8]
Synthesis and Aqueous Speciation
Synthesis Methodologies
Commercial production of sodium silicates is typically achieved through two primary high-temperature methods. The choice of method depends on the desired final product form and purity.
Experimental Protocol: Dry Method (Fusion Process)
This method is used to produce anhydrous sodium silicate, which is then dissolved to create aqueous solutions.
-
Mixing: High-purity sand (silicon dioxide, SiO₂) and soda ash (sodium carbonate, Na₂CO₃) are precisely weighed and mixed. The molar ratio of SiO₂ to Na₂CO₃ is adjusted to control the properties of the final product.[3]
-
Fusion: The mixture is fed into a high-temperature furnace and heated to over 1100°C.[3] At this temperature, the sodium carbonate melts and reacts with the silicon dioxide, releasing carbon dioxide gas: Na₂CO₃ + xSiO₂ → Na₂O·x(SiO₂) + CO₂
-
Cooling & Dissolution: The molten silicate glass is cooled to form a solid, which is then dissolved in water under pressure with steam to produce the final aqueous solution.[3]
Caption: Workflow for the industrial dry method synthesis.
Wet Method (Hydrothermal Process)
This method involves the direct reaction of silica with a caustic solution.
-
Mixing: Silica sand is mixed with an aqueous solution of sodium hydroxide (NaOH).[3]
-
Reaction: The slurry is placed in an autoclave and heated with steam under pressure (typically 0.7–0.8 MPa).[3] The reaction proceeds as follows: 2NaOH + xSiO₂ → Na₂O·x(SiO₂) + H₂O
-
Clarification: After the reaction is complete, the solution is clarified to remove any unreacted solids and concentrated to the desired specification.[3]
Aqueous Speciation
A critical concept for researchers is that aqueous sodium silicate solutions are not composed of a single, static species. Instead, they contain a dynamic equilibrium of various silicate structures, including monomers, oligomers (dimers, trimers), and larger polymeric or colloidal particles.[9] The distribution of these species is highly dependent on parameters such as the SiO₂/Na₂O ratio, pH, concentration, and temperature.[9][10] In solutions with high pH (above 10.5) and relatively low concentrations, the silicate is predominantly monomeric.[11] As concentration increases or pH decreases, these monomers polymerize.
Caption: Silicate speciation equilibrium in aqueous solution.
Core Reactivity and Mechanistic Pathways
The utility of sodium hydroxy(oxo)silanolate stems from several key reaction pathways centered around the silanol group.
Acid-Base Chemistry: Formation of Silica Gel
The most fundamental reaction is its behavior as a base. When an acid is added to an aqueous solution of sodium silicate, the silanolate anion is protonated, leading to the formation of silicic acid (Si(OH)₄). This reaction effectively neutralizes the solution.
Na[SiO₂(OH)] + 2HCl → Si(OH)₄ + NaCl
Silicic acid is unstable and immediately begins to undergo condensation polymerization. Molecules link together, eliminating water to form siloxane (Si-O-Si) bonds. This process continues, creating a three-dimensional network that entraps the remaining water, resulting in the formation of a rigid structure known as silica gel.[1][3] This property is exploited in applications requiring a binder or a precursor for silica materials.
Caption: Reaction pathway from silanolate to silica gel.
Condensation and Polymerization
Even without strong acidification, the silanol groups are inherently reactive and can condense to form siloxane bonds, especially upon heating or concentration.[12][13] This is the foundational reaction in silicone chemistry and sol-gel processes. The reaction can be catalyzed by both acids and bases.
2 R₃Si-OH → R₃Si-O-SiR₃ + H₂O
This reactivity makes sodium hydroxy(oxo)silanolate an excellent precursor for synthesizing silica nanoparticles and other advanced materials through controlled sol-gel processes.[1]
Nucleophilic Reactivity in Organic Synthesis
In the presence of a strong base or fluoride activators, the silanol group can be deprotonated to form a highly nucleophilic silanolate anion. These silanolates are effective partners in palladium-catalyzed cross-coupling reactions (a variant of the Hiyama coupling).[3] This allows for the formation of carbon-carbon bonds, for instance, in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals. The advantages of using organosilanols or silanolates in these reactions include their low toxicity and stability compared to other organometallic reagents like those based on tin or boron.
Applications in Research and Drug Development
While its bulk industrial uses are well-established, the specific chemical properties of sodium hydroxy(oxo)silanolate open avenues for specialized scientific applications.
-
Biomaterials and Drug Delivery: The compound's biocompatibility has prompted investigations into its use in medical applications.[1][3] It can serve as a precursor for silica-based drug delivery systems, where the porous structure of the resulting silica can be loaded with active pharmaceutical ingredients. Studies have also shown it can enhance osteoblast activity, suggesting potential in bone regeneration therapies.[3]
-
Antimicrobial Properties: Some research indicates that sodium silicate can inhibit the growth of certain bacteria and fungi, making it a candidate for use in preservation or as a component in antimicrobial coatings.[1]
-
Precursor for Advanced Materials: In materials science, it is a key starting material in sol-gel synthesis for producing silica nanoparticles with controlled sizes (e.g., 80-100 nm).[1] It also functions as a coupling agent in composites, forming stable Si-O-Si bonds with inorganic substrates to improve the mechanical properties of materials.[1]
Safety, Handling, and Storage
The primary hazard associated with sodium hydroxy(oxo)silanolate is its high alkalinity, which makes it corrosive and irritating.
-
Health Effects: Contact with the eyes can cause severe irritation and chemical burns, potentially leading to permanent vision impairment.[14][15] Skin contact may cause irritation or burns.[3][14] Inhalation of mists can irritate the respiratory tract.[14]
-
Personal Protective Equipment (PPE): When handling, it is mandatory to wear protective gloves and chemical safety goggles or a face shield.[14][15]
-
Handling Procedures: Use in a well-ventilated area. Avoid breathing mists. Wash hands thoroughly after handling.[15][16] Spills can be very slippery when wet.[14]
-
Storage: Store in a cool, dry location in a tightly sealed, corrosion-resistant container.[5][15] It is incompatible with acids, many organic materials, and certain metals like zinc and aluminum, which it can corrode in the presence of moisture, forming flammable hydrogen gas.[5][6]
References
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Wikipedia. Silanol. [Link]
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Matinfar, M., & Nychka, J. A. (2023). A review of sodium silicate solutions: Structure, gelation, and syneresis. Advances in Colloid and Interface Science, 103036. [Link]
- Changfu Chemical. What is the Uses of Silanol: A Comprehensive Guide.
- Fiveable. Silanols Definition - Inorganic Chemistry II Key Term.
- Yang, J., & McCormick, A. (1993).
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Greenberg, S. A., & Price, E. W. (1957). The Nature of the Silicate Species in Sodium Silicate Solutions. The Journal of Physical Chemistry, 61(11), 1539-1541. [Link]
- Richens, D. T. (2015).
- 3M Company.
- SAGECHEM. 1344-09-8|Sodium hydroxy(oxo)
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